molecular formula C18H26O11S B13837343 4-Thiophenyl-beta-lactoside

4-Thiophenyl-beta-lactoside

Cat. No.: B13837343
M. Wt: 450.5 g/mol
InChI Key: FMOCMVMGBGLNEL-MUKCROHVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Thiophenyl-beta-lactoside is a synthetic chromogenic substrate designed for the study of glycoside hydrolase activity, particularly beta-galactosidases and other enzymes that cleave beta-linked lactose derivatives. In enzymatic assays, cleavage of the beta-glycosidic bond by a target enzyme releases a free thiophenol group. This compound and its released aglycone may be suitable for various detection methods. Researchers utilize this class of substrates in spectrophotometric assays to determine enzyme kinetics, inhibitor potency, and for the characterization of substrate specificity in purified enzyme preparations or complex biological samples. The lactoside structure mimics natural disaccharides, making it a relevant tool for probing carbohydrate-active enzymes in microbiological and biochemical research. Like the related compound 4-Nitrophenyl beta-lactoside, which is a known substrate for cellobiohydrolase , this derivative provides a valuable means to interrogate enzymatic function. Handle with appropriate safety precautions. This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H26O11S

Molecular Weight

450.5 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-sulfanylphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C18H26O11S/c19-5-9-11(21)12(22)14(24)18(27-9)29-16-10(6-20)28-17(15(25)13(16)23)26-7-1-3-8(30)4-2-7/h1-4,9-25,30H,5-6H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1

InChI Key

FMOCMVMGBGLNEL-MUKCROHVSA-N

Isomeric SMILES

C1=CC(=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)S

Canonical SMILES

C1=CC(=CC=C1OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)S

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 4 Thiophenyl Beta Lactoside

Strategies for Stereoselective Beta-Lactoside Formation

The creation of a β-glycosidic linkage is a critical step in the synthesis of 4-Thiophenyl-beta-lactoside. The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor and acceptor, the protecting groups employed, the solvent, and the reaction conditions. rsc.org

Classical Glycosylation Protocols for Lactoside Synthesis

Classical methods for glycosylation have been foundational in carbohydrate chemistry and remain relevant for the synthesis of lactosides.

One of the oldest and most well-known methods is the Koenigs-Knorr reaction , which typically involves the reaction of a glycosyl halide (e.g., acetobromolactose) with an alcohol in the presence of a heavy metal salt, such as silver carbonate or silver oxide. researchgate.netwikipedia.orgbldpharm.com The presence of a participating protecting group, such as an acetyl group, at the C-2 position of the glucose unit in lactose (B1674315) directs the formation of the 1,2-trans product, which in the case of lactose derivatives, results in the β-glycoside. wikipedia.org The mechanism involves the formation of a dioxolanium ion intermediate, which is then attacked by the alcohol from the less hindered side to yield the β-anomer. libretexts.org

The Helferich modification of the Koenigs-Knorr reaction utilizes mercury salts, such as mercuric cyanide or mercuric bromide, as promoters. wikipedia.org This method can also be applied to the synthesis of β-lactosides. An improved Helferich method using glycosyl acetates as donors in the presence of boron trifluoride etherate and an organic base has been shown to produce β-glycosides in high yield and stereoselectivity. researchgate.netnih.gov

These classical methods, while effective, often require stoichiometric amounts of heavy metal promoters and can sometimes lead to the formation of byproducts.

Modern Approaches to Beta-Glycosidic Linkage Construction

More recent synthetic strategies offer improved stereoselectivity and milder reaction conditions for the formation of β-glycosidic linkages.

Intramolecular Aglycone Delivery (IAD) is a powerful strategy for achieving high stereoselectivity in glycosylation reactions, particularly for the synthesis of challenging 1,2-cis-β-glycosides. rsc.orgwikipedia.org In this approach, the glycosyl acceptor is temporarily tethered to the glycosyl donor. wikipedia.org Subsequent intramolecular glycosylation ensures that the acceptor is delivered to a specific face of the oxocarbenium ion intermediate, thereby controlling the stereochemical outcome. wikipedia.orgnih.gov This method has been successfully applied to the synthesis of various β-glycosides. nih.gov

Another modern approach involves the use of specific protecting groups that can influence the stereochemical outcome of the glycosylation. For example, the use of a 2-O-picoloyl group on a glycosyl donor can direct β-glucosylation through a hydrogen-bond-mediated aglycone delivery (HAD) mechanism. nih.gov

Introduction of the Thiophenyl Moiety at the Anomeric Center

The introduction of the thiophenyl group at the anomeric carbon of lactose is a key step in the synthesis of this compound. This can be achieved through several methods, including direct substitution or by using activated thioglycoside donors.

Direct Nucleophilic Substitution with Thiophenols

The direct reaction of a lactose derivative with thiophenol or a thiophenolate salt can lead to the formation of a thioglycoside. This approach typically involves the nucleophilic substitution of a suitable leaving group at the anomeric position of the lactose molecule. While this method is conceptually straightforward, controlling the stereochemistry to obtain the desired β-anomer can be challenging. The reaction of 3-nitrothiophene (B186523) derivatives with thiophenols in the presence of a base has been shown to proceed via nucleophilic aromatic substitution to form 3-sulfenylthiophene derivatives. mdpi.com

Activation Strategies for Thioglycoside Donors

A more common and generally more stereocontrolled approach to the synthesis of thioglycosides involves the use of a thioglycoside as a glycosyl donor in a glycosylation reaction. In this context, a pre-formed lactosyl thioglycoside can be activated to react with an acceptor, or conversely, a thiophenyl glycoside donor can be used to glycosylate a lactose-derived acceptor. For the purpose of synthesizing this compound itself, this section will focus on the activation of a thiophenyl glycoside donor to glycosylate a suitable lactose acceptor.

Thioglycosides are valued as glycosyl donors due to their stability and the variety of methods available for their activation. mdpi.com The reactivity of thioglycoside donors can be "tuned" based on the electronic properties of the aglycon; for example, electron-donating groups on the phenyl ring increase reactivity, while electron-withdrawing groups decrease it.

A wide array of promoters has been developed for the activation of thioglycosides. These promoters are typically thiophilic reagents that react with the anomeric sulfur atom, facilitating the departure of the thiophenyl group and the formation of an oxocarbenium ion intermediate.

N-Iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid , such as trifluoromethanesulfonic acid (TfOH), is a widely used and effective promoter system for thioglycoside activation. researchgate.netresearchgate.netnih.gov This system is known to activate both "armed" (reactive) and "disarmed" (less reactive) thioglycoside donors. beilstein-journals.org The reaction proceeds through the formation of a reactive iodonium (B1229267) species, which is then displaced by the glycosyl acceptor. The stereochemical outcome of NIS/TfOH-promoted glycosylations can be influenced by factors such as the protecting groups on the glycosyl donor and the reaction temperature. researchgate.net

Metal salts are also extensively used as promoters for thioglycoside activation. nih.gov A variety of metal salts have been shown to be effective, each with its own advantages and specific applications.

Metal Salt PromoterDescription
Silver Salts Silver triflate (AgOTf) and silver carbonate are classic promoters used in Koenigs-Knorr type reactions and can also be used to activate thioglycosides. researchgate.net
Mercury Salts Mercuric salts, such as Hg(CN)2 and HgBr2, were among the first used for thioglycoside activation in the Helferich method. wikipedia.orgmdpi.com
Copper(II) Salts Copper(II) bromide (CuBr2) has been reported as a promoter for the activation of thioglycosides. For less reactive donors, the addition of TfOH can enhance the reaction rate. mdpi.com
Palladium(II) Salts Palladium(II) bromide (PdBr2) has been shown to activate thioglycosides, with the reaction being accelerated by the addition of propargyl bromide. nih.gov
Gold(III) Salts Gold(III) chloride (AuCl3) has been used for the direct activation of thioglycosides at ambient temperature. researchgate.net
Bismuth(III) Salts Bismuth(III) triflate (Bi(OTf)3) has been identified as an efficient activator of thioglycosides, particularly in cooperative catalysis systems. nih.gov

The choice of promoter system depends on the specific substrates and the desired outcome of the glycosylation reaction. Careful optimization of the reaction conditions is often necessary to achieve high yields and stereoselectivity in the synthesis of this compound.

Mechanistic Insights into Thioglycoside Activation and Anomerization

The activation of thioglycosides is a critical step in their use as glycosyl donors for the formation of glycosidic bonds. This process typically involves the reaction of the sulfur atom at the anomeric center with a thiophilic promoter, leading to the departure of the thiophenyl group and the formation of a reactive glycosyl donor species. The nature of this intermediate and the reaction conditions play a crucial role in determining the stereochemical outcome of the glycosylation.

A common reactive intermediate is the oxacarbenium ion, which exists in a flattened half-chair conformation due to the sp²-hybridization of the anomeric carbon. wikipedia.org The formation of this intermediate can lead to a mixture of anomeric products (α and β isomers) as the glycosyl acceptor can attack from either face of the planar oxacarbenium ion. wikipedia.org The stereoselectivity of the reaction is influenced by several factors, including the presence of participating groups at the C-2 position, the solvent, temperature, and the nature of the promoter. wikipedia.org For instance, a participating ester group at C-2 can lead to the formation of a 1,2-trans glycosidic linkage through neighboring group participation. wikipedia.org

Recent studies have also provided evidence for the involvement of glycosyl radical species in certain thioglycoside activation pathways, particularly under photoredox catalysis conditions. researchgate.net Mechanistic investigations suggest that different anomers of a thioglycoside intermediate can converge to a stereoisomerically pure C-glycosyl product, highlighting the complexity of these reactions. researchgate.net

Anomerization, the conversion of one anomer to the other, can occur under certain reaction conditions, often catalyzed by Lewis acids. One proposed mechanism for anomerization involves a chelation-induced endocyclic cleavage of the glycosidic bond, where the Lewis acid coordinates to the pyranose ring oxygen and another site, leading to the opening and subsequent re-closure of the ring to form the more thermodynamically stable anomer.

Synthesis from Glycals and Related Precursors

Glycals, which are cyclic enol ethers derived from monosaccharides, serve as versatile precursors for the synthesis of thioglycosides, including this compound. A notable method involves the epoxidation of a per-benzylated lactal to form a 1,2-anhydro sugar intermediate. This highly reactive intermediate can then undergo a ring-opening reaction with a thiol in the presence of a reducing agent.

For example, the synthesis of phenyl 2,3,3′,4,6,6′-hexa-O-benzyl-D-1-thio-β-lactoside has been achieved starting from the corresponding per-benzylated lactal. researchgate.net The process involves the oxidation of the glycal to the 1,2-anhydro sugar, followed by the ring-opening with diphenyl disulfide in the presence of sodium borohydride (B1222165) (NaBH₄). This method efficiently yields the desired 2-hydroxy-1-thiophenyl-β-lactoside. researchgate.netlibretexts.org The presence of the hydroxyl group at the C-2 position provides a handle for further functionalization.

PrecursorReagentsProductYield (%)Reference
Per-benzylated lactal1. Oxone 2. PhSSPh, NaBH₄Phenyl 2,3,3′,4,6,6′-hexa-O-benzyl-D-1-thio-β-lactoside56 researchgate.net
3,4,6-tri-O-benzyl-D-glucal1. Oxone 2. PhSSPh, NaBH₄Phenyl 2-hydroxy-3,4,6-tri-O-benzyl-1-thio-β-D-glucopyranoside70 researchgate.net
3,4,6-tri-O-benzyl-D-galactal1. Oxone 2. PhSSPh, NaBH₄Phenyl 2-hydroxy-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside65 researchgate.net

Synthesis of Advanced this compound Analogs and Probes

The development of advanced analogs and probes based on the this compound scaffold is crucial for studying carbohydrate-protein interactions and for various biomedical applications. These synthetic efforts often employ chemoenzymatic, solid-phase, and multi-component strategies to achieve molecular diversity and complexity.

Chemoenzymatic Synthesis Approaches for Lactosides

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic catalysis with the versatility of chemical synthesis. This approach is particularly valuable for the synthesis of complex oligosaccharides and their analogs. Enzymes such as glycosidases and glycosyltransferases can be used to form or modify glycosidic linkages with high regio- and stereoselectivity.

A key application of enzymes in this context is the selective removal of an undesired anomer from a chemically synthesized mixture. For instance, a specific β-galactosidase can be used to hydrolyze the β-anomer of a lactoside derivative, leaving the α-anomer intact and facilitating its purification. This strategy has been successfully employed in the preparation of p-nitrophenyl β-D-galactofuranosyl disaccharides. slideshare.net

Furthermore, the free-radical addition of a per-O-acetylated 1-thio-β-D-lactopyranose to allyl ether functionalities on various scaffolds provides a concise route to synthesize lactoside clusters. nih.gov These multivalent structures are important for studying the effects of multivalency in carbohydrate-lectin recognition.

Solid-Phase Synthesis of Thiophenyl-beta-Lactoside Derivatives

Solid-phase synthesis offers a powerful platform for the rapid and efficient construction of oligosaccharides and their derivatives, including those of this compound. wikipedia.org In this methodology, the growing oligosaccharide chain is covalently attached to an insoluble polymer support, which simplifies the purification process as excess reagents and by-products can be removed by simple filtration and washing. wikipedia.orgslideshare.net

Thioglycosides are well-suited for solid-phase oligosaccharide synthesis (SPOS) due to their stability and the availability of various activation methods. biomedgrid.com The synthesis typically involves the attachment of the first monosaccharide to the resin, followed by a cycle of deprotection and glycosylation with a thioglycoside donor to elongate the carbohydrate chain. slideshare.net This iterative process allows for the controlled assembly of complex oligosaccharides.

The use of photocleavable linkers has also been explored in the solid-phase synthesis of oligosaccharides using thioglycoside donors, allowing for mild cleavage of the final product from the resin. biomedgrid.com Moreover, polymer-bound sugar 1-thiolates have been shown to react efficiently with sugar triflates to produce thio-oligosaccharides in high yields without the need for protecting groups on the thiolate. nih.gov

Multi-Component and One-Pot Strategies in Thioglycoside Synthesis

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation and purification of intermediates. semanticscholar.org These approaches are increasingly being applied to the synthesis of thioglycosides and their derivatives.

One-pot strategies in oligosaccharide synthesis often rely on the sequential activation of different glycosyl donors with varying reactivity. This allows for the controlled assembly of multiple glycosidic linkages in a single pot. For example, a galactose thioglycoside can be chemoselectively coupled to a glucosamine (B1671600) thioglycoside, and the resulting disaccharide can then be coupled to a lactose acceptor in a one-pot procedure to yield a tetrasaccharide. nih.gov

MCRs that form thiophene (B33073) rings are also of interest as they provide access to a wide range of sulfur-containing heterocyclic compounds that can be further elaborated. nih.gov While not directly applied to this compound in the provided literature, the principles of MCRs, such as the in situ generation of reactive intermediates, can be conceptually extended to the development of novel and efficient syntheses of thioglycosides.

Protective Group Manipulation and Purification Techniques for this compound

The synthesis of complex carbohydrates like this compound relies heavily on the strategic use of protecting groups to mask reactive hydroxyl groups and ensure regioselective reactions. The choice of protecting groups and the methods for their introduction and removal are critical for the success of a synthetic route. wikipedia.orgorganic-chemistry.org

Commonly used hydroxyl protecting groups in carbohydrate chemistry include benzyl (B1604629) (Bn) ethers, which are stable under a wide range of conditions and can be removed by hydrogenolysis. libretexts.org Acyl groups such as acetyl (Ac) and benzoyl (Bz) are also frequently employed and can be removed under basic or acidic conditions. libretexts.org Silyl ethers, for example, tert-butyldimethylsilyl (TBDMS), offer tunable stability and are typically cleaved with fluoride (B91410) reagents. wikipedia.org The selection of an appropriate protecting group strategy, including the use of orthogonal protecting groups that can be removed under different conditions, is essential for the synthesis of complex oligosaccharides. organic-chemistry.org

The purification of this compound and its derivatives is typically achieved using chromatographic techniques. Affinity chromatography is a particularly powerful method that utilizes the specific binding interaction between a biomolecule and a ligand. For instance, an immobilized 4-aminophenyl 1-thio-β-D-galactofuranoside has been used as an affinity matrix for the purification of a β-D-galactofuranosidase. nih.gov This principle can be applied to the purification of proteins that bind to lactosides.

More general purification methods include gel filtration chromatography, which separates molecules based on their size, and ion-exchange chromatography, which separates molecules based on their charge. researchgate.net These techniques have been successfully used for the purification of β-galactosidase and can be adapted for the purification of this compound and its derivatives from reaction mixtures. researchgate.netchemistryforsustainability.org

Purification TechniquePrinciple of SeparationApplication Example
Affinity ChromatographySpecific binding interactionsPurification of β-D-galactofuranosidase using an immobilized thiogalactofuranoside ligand. nih.gov
Gel Filtration ChromatographySizePurification of β-galactosidase. researchgate.net
Ion-Exchange ChromatographyChargePurification of β-galactosidase. researchgate.net

Enzymatic Interactions and Mechanistic Biochemistry of 4 Thiophenyl Beta Lactoside

Substrate Specificity of Glycoside Hydrolases Towards 4-Thiophenyl-beta-Lactoside

Glycoside hydrolases (GHs) are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds. Their substrate specificity is a key determinant of their biological function. The introduction of a sulfur atom in the glycosidic linkage, as in this compound, significantly alters the chemical properties of the bond, thereby influencing its interaction with these enzymes.

Beta-galactosidases (EC 3.2.1.23) are enzymes that catalyze the hydrolysis of terminal non-reducing β-D-galactose residues from β-D-galactosides. A common substrate for these enzymes is lactose (B1674315), a disaccharide of galactose and glucose. Lactase is a specific type of β-galactosidase found in mammals that is responsible for the digestion of lactose in milk.

While β-galactosidases can hydrolyze a range of β-D-galactosides, their activity towards thioglycoside analogs like this compound is generally much lower than towards their O-glycoside counterparts. The sulfur atom in the thioglycosidic bond is less prone to protonation by the enzyme's catalytic acid residue, which is a critical step in the standard hydrolysis mechanism for many glycosidases. This inherent stability makes thioglycosides, including this compound, poor substrates for most β-galactosidases.

SubstrateKm (mM)Vmax (μmol min⁻¹ mg⁻¹)
Lactose23.2810.88
ONPG6.644147.5
Kinetic parameters of β-galactosidase from Lactobacillus plantarum HF571129 for lactose and ONPG. nih.govnih.govresearchgate.net

The hydrolysis of the stable thioglycosidic bond generally requires specialized enzymatic machinery. While most glycoside hydrolases are poor catalysts for this reaction, certain families of these enzymes have evolved unique mechanisms to cleave such linkages.

Glycoside hydrolase family 4 (GH4) enzymes are a notable exception in their ability to hydrolyze thioglycosides. These enzymes employ a unique NAD+-dependent mechanism that involves a sequence of oxidation, elimination, addition, and reduction steps, proceeding through anionic transition states. This contrasts with the more common acid/base-catalyzed nucleophilic substitution mechanisms that proceed via oxocarbenium ion-like transition states.

The proposed mechanism for GH4 enzymes is as follows:

Oxidation: The enzyme, with its NAD+ cofactor, oxidizes the hydroxyl group at C3 of the glycone portion of the substrate to a ketone.

Acidification and Elimination: This oxidation increases the acidity of the proton at C2. A basic residue in the active site abstracts this proton, leading to the formation of an enolate intermediate. This is followed by the elimination of the thiophenyl aglycon, resulting in a 2,3-unsaturated sugar derivative.

Addition: A water molecule then adds to C1 of the unsaturated intermediate in a Michael-type addition.

Reduction: Finally, the NADH produced in the initial step reduces the ketone at C3 back to a hydroxyl group, regenerating the NAD+ cofactor and yielding the final hydrolyzed sugar product.

This α,β-elimination mechanism circumvents the need for direct protonation of the sulfur atom in the thioglycosidic bond, thus providing an effective route for the hydrolysis of otherwise stable thioglycosides like this compound.

In addition to hydrolysis, many glycosidases can catalyze transglycosylation reactions, where a glycosyl unit is transferred from a donor substrate to an acceptor molecule other than water. This activity is of significant interest for the synthesis of complex carbohydrates.

The efficiency of transglycosylation depends on several factors, including the nature of the glycosyl donor. While activated donors such as nitrophenyl-glycosides are often used in enzymatic synthesis, there is limited information available on the use of thiophenyl-lactosides like this compound as glycosyl donors in transglycosylation reactions catalyzed by β-galactosidases. The stability of the thioglycosidic bond, which makes it a poor substrate for hydrolysis, also likely hinders its effectiveness as a glycosyl donor in reactions catalyzed by conventional glycosidases.

Mechanistic Studies of Thioglycoside Hydrolysis by Glycoside Hydrolases

This compound as a Glycosidase Inhibitor or Modulator

The resistance of thioglycosides to hydrolysis by most glycosidases makes them excellent candidates for enzyme inhibitors. By binding to the active site without being turned over, they can block the access of the natural substrate.

Enzyme inhibition can be broadly classified as competitive or non-competitive. In competitive inhibition, the inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. In non-competitive inhibition, the inhibitor binds to a site other than the active site, causing a conformational change that reduces the enzyme's catalytic efficiency.

Thiodisaccharides that are structurally related to 4-thiolactose have been shown to act as inhibitors of E. coli β-galactosidase rsc.org. The inhibitory activity of these compounds is influenced by their specific structural features. It is plausible that this compound also acts as a competitive inhibitor of β-galactosidase, given its structural similarity to lactose. In such a scenario, it would bind to the active site of the enzyme, but due to the stability of the thioglycosidic bond, it would be hydrolyzed at a very slow rate, if at all, effectively blocking the enzyme.

The inhibition constant (Ki) is a measure of the affinity of an inhibitor for an enzyme. A lower Ki value indicates a more potent inhibitor. While the specific Ki for this compound is not documented in the available literature, studies on related thiodisaccharides indicate that structural modifications can significantly impact their inhibitory potency against β-galactosidase rsc.org.

The table below shows the inhibition constants for galactose, a product of lactose hydrolysis and a known competitive inhibitor of many β-galactosidases. This provides a reference for the range of inhibition potencies observed for this class of enzymes.

Enzyme SourceInhibitorKi (mM)Inhibition Type
Aspergillus candidus (wild-type)Galactose18Competitive
Aspergillus candidus (Y364F mutant)Galactose282Competitive
Kluyveromyces lactisGalactose45Competitive
Inhibition of β-galactosidases by galactose. nih.govnih.gov

It is also theoretically possible for this compound to exhibit non-competitive inhibition if it binds to an allosteric site on the enzyme. However, given its structural analogy to the natural substrate, competitive inhibition is the more probable mechanism. Further kinetic studies are required to definitively determine the mode and potency of inhibition of β-galactosidases and lactases by this compound.

Structure-Activity Relationship Studies for Inhibitory Potency

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For thioglycosides, including derivatives related to this compound, these studies reveal key features that determine their inhibitory potency against glycosidases.

Research on thiodisaccharides related to 4-thiolactose has demonstrated that specific structural modifications can significantly enhance their inhibitory activity against enzymes like E. coli β-galactosidase. These studies indicate that the inhibitory process is highly dependent on the configuration of the sugar rings and the nature of the substituents. For instance, modifications at the C-2 and C-4 positions of the glucose residue in a thiodisaccharide analogue, as well as the nature of the aglycon group, play a critical role in the enzyme-inhibitor interaction rsc.org.

The following table summarizes the inhibitory activities of a series of related thioglycoside inhibitors against β-D-galactofuranosidase from Penicillium fellutanum, illustrating the impact of the aglycon structure on potency.

CompoundAglycon GroupInhibitory Activity (IC50)
4-Aminophenyl-1-thio-β-D-galactofuranoside4-AminophenylHigh
4-Nitrophenyl-1-thio-β-D-galactofuranoside4-NitrophenylModerate
Benzyl-1-thio-β-D-galactofuranosideBenzyl (B1604629)Low
Alkyl-1-thio-β-D-galactofuranosidesVarious AlkylsVariable

This data is derived from studies on 1-thio-β-D-galactofuranosides and is presented to illustrate the principles of structure-activity relationships in thioglycosides nih.govresearchgate.net.

Design Principles for Thioglycoside-Based Glycosidase Modulators

The design of potent and selective thioglycoside-based glycosidase modulators is guided by an understanding of the enzymatic mechanism and the three-dimensional structure of the target enzyme's active site. A key principle is the mimicry of the transition state of the natural substrate during enzymatic hydrolysis.

Thioglycosides are effective as inhibitors because the sulfur atom at the anomeric position makes the glycosidic bond more resistant to acid-catalyzed hydrolysis, which is a key step in the mechanism of retaining glycosidases. The design of these inhibitors often involves several key strategies:

Modification of the Aglycon: The aglycon moiety can be modified to enhance binding affinity and selectivity. Aromatic aglycons, such as the thiophenyl group, can engage in hydrophobic and stacking interactions within the enzyme's active site. The addition of substituents to the phenyl ring can further tune these interactions nih.gov.

Alteration of the Glycosidic Linkage: While the thioglycosidic bond itself is a critical feature, modifications to its stereochemistry and the surrounding functional groups can impact inhibitory activity.

Introduction of Functional Groups: The incorporation of functional groups that can form specific hydrogen bonds or other non-covalent interactions with active site residues can significantly improve potency and selectivity. For example, the synthesis of 4-aminophenyl-1-thio-β-D-galactofuranoside resulted in a potent inhibitor, suggesting that the amino group plays a crucial role in binding nih.govresearchgate.net.

Computational methods, such as molecular docking and molecular dynamics simulations, are increasingly used to predict the binding modes of thioglycoside inhibitors and to guide the design of new, more potent compounds rsc.org. These approaches allow for the rational design of inhibitors with optimized interactions with the target enzyme.

Interactions with Glycosyltransferases and Related Enzymes

While much of the research on thioglycosides has focused on their role as glycosidase inhibitors, they also have the potential to interact with and modulate the activity of glycosyltransferases. Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds by transferring a sugar moiety from a donor substrate to an acceptor molecule.

Due to their structural similarity to the natural donor substrates (e.g., nucleotide sugars), thioglycoside analogues can act as competitive inhibitors of glycosyltransferases. The sulfur linkage in a thioglycoside donor analogue would be resistant to cleavage and transfer, effectively blocking the enzyme's catalytic cycle.

Furthermore, the enzymatic synthesis of certain glycosides can be achieved using transglycosylation reactions catalyzed by glycosidases under specific conditions. For instance, β-D-galactosidase from Bacillus circulans has been used to synthesize a p-nitrophenyl glycoside derivative through transglycosylation from lactose (a donor) to an acceptor molecule nih.gov. While this example involves an O-glycoside, it highlights the potential for enzymes to recognize and utilize glycoside structures in synthetic reactions. The principles of enzymatic synthesis can also be applied to the production of complex oligosaccharides and their derivatives nih.gov.

The interaction of thioglycosides with glycosyltransferases is an area of growing interest, with potential applications in the development of tools to probe glycosyltransferase function and as potential therapeutic agents.

Applications of 4 Thiophenyl Beta Lactoside As a Biochemical Research Tool

Development of Enzyme Assays and Probes for Glycosidase Activity

The precise quantification and characterization of glycosidase activity are fundamental to understanding their roles in health and disease. 4-Thiophenyl-beta-lactoside and its analogs have become instrumental in the development of sensitive and specific assays for these enzymes.

Chromogenic and Fluorogenic Substrates for Enzyme Quantification

The core principle behind many enzyme assays is the use of a substrate that, upon enzymatic cleavage, releases a detectable molecule. dcfinechemicals.comscbt.com While this compound itself is not inherently chromogenic, its derivatives, particularly those with a nitrophenyl group like 4-nitrophenyl-β-lactoside, are widely used as chromogenic substrates. ebi.ac.ukmegazyme.com When a β-galactosidase cleaves the glycosidic bond of 4-nitrophenyl-β-lactoside, it releases 4-nitrophenol (B140041), a yellow-colored compound that can be quantified spectrophotometrically. megazyme.commedchemexpress.com This color change provides a direct measure of enzyme activity. dcfinechemicals.com

Similarly, fluorogenic substrates can be synthesized. For instance, a compound like 4-methylumbelliferyl-β-D-glucuronide is cleaved by β-glucuronidase to release a fluorescent product. scbt.com This principle is adaptable to lactoside derivatives, enabling highly sensitive detection of β-galactosidase activity in various experimental settings, including ELISA and Western blotting. dcfinechemicals.comthermofisher.combiocompare.com

Table 1: Examples of Substrates for Glycosidase Activity

Substrate TypeExample CompoundEnzyme DetectedDetection Method
Chromogenic4-Nitrophenyl-β-lactosideβ-GalactosidaseSpectrophotometry
Chromogenic5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside (X-Gal)β-GalactosidaseColorimetric (blue precipitate)
Fluorogenic4-Methylumbelliferyl-β-D-galactopyranoside (MUG)β-GalactosidaseFluorometry

Use in High-Throughput Screening for Enzyme Discovery

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds or enzyme variants, a crucial process in drug discovery and enzyme engineering. researchgate.netroutledge.com Chromogenic and fluorogenic substrates derived from or analogous to this compound are well-suited for HTS applications. nih.gov The generation of a colored or fluorescent signal upon enzymatic activity can be easily automated and detected in microplate formats, enabling the screening of large libraries of potential enzyme inhibitors or newly discovered enzymes from environmental samples. researchgate.netmdpi.com

For example, a library of potential β-galactosidase inhibitors can be screened by incubating the enzyme with 4-nitrophenyl-β-lactoside in the presence of each test compound. A reduction in the formation of the yellow 4-nitrophenol would indicate inhibitory activity. This approach has been instrumental in identifying new enzyme inhibitors for various therapeutic areas. nih.gov Furthermore, droplet-based microfluidics can be combined with fluorescent substrates for ultrahigh-throughput screening of enzyme libraries. mdpi.com

Utility in Glycoconjugate Synthesis and Glycobiology Investigations

Glycoconjugates, molecules where carbohydrates are linked to proteins or lipids, are vital for numerous biological processes. This compound serves as a key building block in the chemical synthesis of these complex molecules, facilitating research in glycobiology.

As Glycosyl Donors in Neoglycoconjugate Formation

In the chemical synthesis of oligosaccharides and glycoconjugates, a glycosyl donor is a carbohydrate that provides the sugar unit to be attached to a glycosyl acceptor. wikipedia.org Thioglycosides, such as this compound, are excellent glycosyl donors because the thio-aglycone can be readily activated under specific conditions to form a new glycosidic bond. wikipedia.orgresearchgate.net The sulfur linkage is relatively stable to many reaction conditions used for protecting group manipulations but can be selectively activated by thiophilic promoters. nih.gov

This property allows for the stepwise and controlled synthesis of complex glycans and neoglycoconjugates, which are synthetic glycoconjugates. researchgate.net These synthetic molecules are invaluable tools for studying carbohydrate-protein interactions and other biological phenomena.

Table 2: Common Glycosyl Donors in Glycoconjugate Synthesis

Glycosyl Donor TypeLeaving GroupTypical Activator(s)
Thioglycoside-SR (e.g., -SPh)N-Iodosuccinimide (NIS), Dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST)
Glycosyl Halide-Br, -ClSilver salts (e.g., AgOTf)
Trichloroacetimidate-OC(=NH)CCl3Lewis acids (e.g., BF3·OEt2, TMSOTf)
Pentenyl Glycoside-O(CH2)3CH=CH2Iodonium (B1229267) dicollidine perchlorate (B79767) (IDCP)

Probing Lectin-Carbohydrate Interactions with this compound Analogs

Lectins are proteins that specifically recognize and bind to carbohydrates. scielo.br These interactions are fundamental to processes like cell adhesion, immune responses, and pathogen recognition. researchgate.net To study these interactions, researchers synthesize various carbohydrate structures, often using this compound and its analogs as starting materials.

By creating a library of structurally diverse lactoside analogs and immobilizing them on a surface (a glycan array), scientists can probe the binding specificity of different lectins. mpg.desemanticscholar.org These studies have revealed that even subtle changes in the carbohydrate structure can significantly impact lectin binding affinity and specificity. nih.gov Understanding these interactions at a molecular level is crucial for developing diagnostics and therapeutics that target lectin-mediated processes. researchgate.net

Investigation of Glycan Biosynthesis and Processing Pathways

The synthesis of glycans within a cell is a complex, step-by-step process carried out by a series of enzymes called glycosyltransferases and glycosidases located in the endoplasmic reticulum and Golgi apparatus. boku.ac.atresearchgate.net These enzymes add, remove, and modify sugar residues in a precise order. boku.ac.at

Synthetic oligosaccharides, constructed using tools like this compound as glycosyl donors, can serve as substrates or inhibitors for these enzymes. By introducing these synthetic molecules into cell-free systems or even living cells, researchers can dissect the individual steps of glycan biosynthesis and processing pathways. nih.gov For example, a specifically designed lactoside analog could be used to inhibit a particular glycosyltransferase, allowing scientists to study the consequences of its absence on the final glycan structures and cellular function. nih.gov This approach provides valuable insights into the regulation of glycosylation and its role in various physiological and pathological states. researchgate.net

Application in Cellular and Microbial Glycobiology Research (Excluding Human Clinical Contexts)

This compound is a synthetic analogue of lactose (B1674315) where the glycosidic oxygen is replaced by a sulfur atom, creating a thioglycosidic bond. This modification renders the molecule resistant to enzymatic hydrolysis by β-galactosidases, making it a valuable tool in glycobiology research. Its applications in non-human cellular and microbial studies are primarily centered on its ability to act as a stable ligand for probing carbohydrate-binding proteins and as a unique acceptor substrate in enzymatic synthesis.

Probing β-Galactosidase in Microbial Systems

In microbial glycobiology, particularly in bacteria such as Escherichia coli, the metabolism of lactose is a fundamental process governed by the lac operon. nih.govglycoforum.gr.jp The key enzyme in this pathway, β-galactosidase (LacZ), catalyzes the hydrolysis of lactose into glucose and galactose. nih.govpjlss.edu.pk The study of this enzyme's kinetics and substrate specificity is crucial for understanding microbial metabolism and for its use as a reporter gene in molecular biology. researchgate.netnih.gov

While standard substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) and lactose are typically used to measure enzyme activity, non-hydrolyzable analogues like this compound serve a different purpose. nih.govnih.gov They can be used to study binding to the enzyme's active site without the complication of substrate turnover, helping to characterize the structural requirements for ligand recognition. β-galactosidase is known to react with substrates having sulfur glycosidic linkages, although often with much-reduced catalytic efficiency compared to oxygen-linked glycosides. nih.gov

Kinetic parameters for β-galactosidase from various microbial sources with common substrates provide a baseline for understanding the enzyme's function.

Table 1: Kinetic Parameters of Microbial β-Galactosidases with Standard Substrates

Enzyme SourceSubstrateKm (mM)Vmax (μmol min-1 mg-1)Reference
Aspergillus oryzaeONPG0.8000.0864 (A/min) pjlss.edu.pk
Aspergillus terreus (KUBCF1306)ONPG0.480.96 nih.gov
Lactobacillus plantarum HF571129Lactose23.2810.88 nih.gov
Lactobacillus plantarum HF571129ONPG6.644147.5 nih.gov

Acceptor Substrate for Glycosyltransferases

Glycosyltransferases are enzymes that synthesize complex oligosaccharides by transferring a monosaccharide from an activated donor to an acceptor molecule. sigmaaldrich.comsigmaaldrich.com These enzymes are often highly specific, which has led to the "one enzyme–one linkage" concept. sigmaaldrich.com However, many glycosyltransferases exhibit a degree of promiscuity, accepting non-native substrates. This property is exploited in chemoenzymatic synthesis to create novel glycans for research.

β-Thiophenyl lactoside has been successfully used as an acceptor substrate for α(1→3)galactosyltransferase. sigmaaldrich.comsigmaaldrich.com This enzyme transfers a galactose unit from a UDP-galactose donor to the acceptor. sigmaaldrich.com Using a thioglycoside acceptor like this compound allows for the synthesis of unique trisaccharides that can be used to study the binding specificity of other carbohydrate-binding proteins or as building blocks for more complex structures.

Table 2: Application of Thiophenyl-Lactoside in Glycosyltransferase Reactions

EnzymeDonor SubstrateAcceptor SubstrateProductSignificance
α(1→3)GalactosyltransferaseUDP-Galactoseβ-Thiophenyl lactosideGal(α1→3)Gal(β1→4)Glc-S-PhDemonstrates acceptor promiscuity and enables synthesis of novel α-Gal epitope analogues. sigmaaldrich.comsigmaaldrich.com

Investigating Galectin-Ligand Interactions

Galectins are a family of β-galactoside-binding proteins that mediate a variety of cellular functions, including cell adhesion, signaling, and immune responses. nih.govfrontiersin.org They recognize glycans containing lactose or N-acetyllactosamine units. frontiersin.org The study of galectin-ligand interactions often involves the use of inhibitors to block these functions and elucidate their biological roles.

Lactose itself is a weak binder, but derivatives can show enhanced affinity and selectivity. researchgate.net Research into libraries of substituted phenyl thio-β-D-galactosides (the monosaccharide version of the title compound) has shown that the aromatic thio-linked group can be modified to create potent and selective inhibitors for specific galectins, such as galectin-7. researchgate.net While the unsubstituted phenyl thiogalactoside was found to be non-inhibitory, this work highlights a strategy where the phenyl ring can be functionalized to achieve high-affinity interactions within the galectin carbohydrate recognition domain (CRD). researchgate.net this compound, containing the core lactose structure recognized by all galectins, represents a scaffold that could be similarly modified to develop specific inhibitors for studying galectin function in various cellular (non-human) models.

Table 3: Dissociation Constants (Kd) for Galectin-Ligand Interactions

GalectinLigandDissociation Constant (Kd)Reference
Galectin-1Lactose~64 µM researchgate.net
Galectin-4 (CRD1)Lactose~89 µM nih.gov
Galectin-4 (CRD2)Lactose~120 µM nih.gov
Galectin-7β-methyl galactoside4.8 mM researchgate.net
Galectin-7Optimized Phenyl-thio-galactoside derivative140 µM researchgate.net

Advanced Analytical and Spectroscopic Characterization of 4 Thiophenyl Beta Lactoside for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex carbohydrates like 4-Thiophenyl-beta-lactoside. jchps.comslideshare.net It provides detailed information about the chemical environment of individual atoms (protons, carbons), their connectivity through chemical bonds, and their spatial proximity, which is crucial for determining the molecule's constitution, configuration, and conformation. jchps.combbhegdecollege.com

For a molecule with a crowded proton spectrum like this compound, where many signals from the sugar rings overlap, one-dimensional (1D) NMR is often insufficient. researchgate.net Two-dimensional (2D) NMR experiments are employed to resolve these signals and establish correlations between different nuclei. slideshare.netharvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). princeton.edu In this compound, COSY spectra would reveal the sequence of protons within each sugar ring (the glucose and galactose units) and on the phenyl ring, allowing for the tracing of the proton network from one proton to its direct neighbors. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. princeton.eduyoutube.com It is highly effective for assigning the carbon signals of the lactose (B1674315) and phenyl moieties by linking them to their already-assigned protons. youtube.com DEPT-edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY identifies protons that are close in three-dimensional space (typically within 5 Å), regardless of whether they are bonded. princeton.eduyoutube.com This is crucial for determining stereochemistry and conformation. NOESY can confirm the anomeric configuration by showing spatial proximity between specific protons across the glycosidic linkage and can provide insights into the orientation of the thiophenyl group relative to the sugar ring. harvard.eduyoutube.com

The combined interpretation of these 2D NMR datasets allows for the complete and unambiguous assignment of all proton and carbon signals in this compound. youtube.comhyphadiscovery.com

Table 1: Representative ¹H and ¹³C NMR Signal Assignments for a Thiophenyl-β-lactoside Moiety (Note: Exact chemical shifts (δ) in ppm are dependent on the solvent and experimental conditions. This table represents typical values for this class of compounds.)

AtomTypical ¹H Chemical Shift (δ, ppm)Typical ¹³C Chemical Shift (δ, ppm)Key 2D NMR Correlations
Glucose Unit
H-1~4.8 - 5.0~88 - 90COSY: H-2; HMBC: C-ipso (phenyl), C-2, C-3, C-5; NOESY: H-3, H-5
H-2~3.5 - 3.7~74 - 76COSY: H-1, H-3
H-3~3.6 - 3.8~76 - 78COSY: H-2, H-4
H-4~3.9 - 4.1~80 - 82COSY: H-3, H-5; HMBC: C-1' (galactose)
H-5~3.6 - 3.8~75 - 77COSY: H-4, H-6a, H-6b
H-6a, H-6b~3.7 - 3.9~61 - 63COSY: H-5
Galactose Unit
H-1'~4.4 - 4.6~103 - 105COSY: H-2'; HMBC: C-4 (glucose), C-2', C-3', C-5'
H-2'~3.4 - 3.6~71 - 73COSY: H-1', H-3'
H-3'~3.5 - 3.7~73 - 75COSY: H-2', H-4'
H-4'~3.8 - 4.0~69 - 71COSY: H-3', H-5'
H-5'~3.7 - 3.9~75 - 77COSY: H-4', H-6'a, H-6'b
H-6'a, H-6'b~3.7 - 3.9~62 - 64COSY: H-5'
Thiophenyl Group
H-ortho~7.5 - 7.7~132 - 134COSY: H-meta
H-meta~7.2 - 7.4~129 - 131COSY: H-ortho, H-para
H-para~7.3 - 7.5~128 - 130COSY: H-meta

NMR spectroscopy is definitive in establishing the stereochemistry and connectivity of glycosidic linkages. researchgate.net For this compound, two key linkages must be confirmed: the β-thioglycosidic bond to the phenyl group at C-1 of glucose and the β(1→4) linkage between the galactose and glucose units.

The anomeric configuration (α or β) is determined primarily by the coupling constant between the anomeric proton and the proton on the adjacent carbon (³J(H1,H2)). For β-glycosides, which have a trans-diaxial relationship between H-1 and H-2 in their typical ⁴C₁ chair conformation, the coupling constant is large, generally in the range of 7-10 Hz. In contrast, α-anomers typically show a smaller coupling constant (3-4 Hz). The observation of a large ³J(H1,H2) for the glucose unit and a large ³J(H1',H2') for the galactose unit would confirm the β-configuration for both.

The location of the glycosidic linkage is unequivocally established using long-range HMBC correlations. researchgate.net A correlation peak between the anomeric proton of the galactose unit (H-1') and the C-4 carbon of the glucose unit would provide definitive proof of the (1→4) linkage. Similarly, a correlation between the anomeric proton of the glucose unit (H-1) and the ipso-carbon of the thiophenyl ring would confirm the attachment site of the aglycone. NOESY data further supports these assignments by showing through-space correlations, for instance, between H-1' (galactose) and H-4 (glucose). researchgate.net

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). sannova.netnih.gov This level of precision allows for the determination of a molecule's elemental formula from its exact mass. sannova.netresearchgate.net For this compound (C₁₈H₂₅NO₁₃S), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass of its molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) with the theoretically calculated mass. This confirmation is a critical step in verifying the identity of the compound. nih.govchemrxiv.org

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the molecular ion of this compound), followed by its fragmentation through collision-induced dissociation (CID) or other methods. nih.govnih.gov The resulting product ions are then analyzed to reveal structural details about the precursor. nih.govnih.gov

The fragmentation of glycosides is well-characterized and typically involves two main pathways:

Cleavage of the Glycosidic Bond: This is often the most facile fragmentation, resulting in the loss of the aglycone (the thiophenyl group) or the sugar units. This helps to identify the mass of the aglycone and the disaccharide separately.

Cross-Ring Cleavage: Fragmentation can also occur within the sugar rings, providing information about the structure of the individual monosaccharide units and their linkage points.

For this compound, MS/MS analysis would be expected to show characteristic fragment ions corresponding to the loss of the thiophenyl radical, cleavage of the β(1→4) bond between the glucose and galactose units, and subsequent water losses from the sugar fragments. researchgate.netnih.gov Analyzing these fragmentation pathways provides corroborating evidence for the structure determined by NMR. nih.govmdpi.com

Table 2: Predicted Key Fragment Ions in MS/MS Analysis of this compound (Note: Based on the molecular formula C₁₈H₂₅NO₁₃S. The m/z values correspond to protonated precursor ions [M+H]⁺. Fragmentation pathways can be complex and may vary with instrumental conditions.)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed LossStructural Information
464.14355.10C₆H₅SLoss of thiophenyl aglycone
464.14303.09C₆H₅S + C₆H₁₀O₅Loss of aglycone and terminal galactose unit
464.14163.06C₁₂H₁₅O₈SIon corresponding to the terminal galactose unit
355.10163.06C₆H₁₀O₅Cleavage of the inter-glycosidic bond

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule in its solid, crystalline state. nih.govmdpi.com The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.govwordpress.com This analysis yields a detailed electron density map from which a model of the molecular structure, including exact bond lengths, bond angles, and torsional angles, can be built and refined. researchgate.net

For this compound, a successful crystallographic analysis would provide definitive, high-resolution proof of its structure. researchgate.netresearchgate.net It would confirm:

The absolute configuration of all stereocenters.

The chair (⁴C₁) conformation of the pyranose rings.

The precise geometry of the β-thioglycosidic and β(1→4) linkages.

The orientation of the thiophenyl group relative to the sugar.

Intermolecular interactions, such as hydrogen bonding networks, within the crystal lattice. nih.gov

While a published crystal structure for this compound specifically was not identified in the search, the crystallographic data for a closely related compound, 4-nitrophenyl 6-O-ethyl-β-D-galactopyranoside monohydrate, illustrates the type of information that can be obtained. nih.govglobalauthorid.com

Table 3: Representative Crystallographic Data Obtainable for a Phenyl-Lactoside Derivative (Note: This data is illustrative, based on a related structure, and represents the parameters that would be determined for this compound upon successful crystallographic analysis.)

ParameterDescription
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group (e.g., P2₁) provides a detailed description of the symmetry elements within the crystal.
Unit Cell Dimensionsa, b, c (Å) and α, β, γ (°): The dimensions of the repeating unit that forms the crystal. nih.gov
Bond LengthsPrecise distances between bonded atoms (e.g., S-C1, C1-O5, C1'-O4).
Bond AnglesAngles between three connected atoms (e.g., C2-C1-S, O4-C4-C5).
Torsion AnglesDihedral angles that define the conformation of the rings and the orientation of substituents.
Hydrogen BondsDetails of intermolecular O-H···O hydrogen bonds that stabilize the crystal packing.

Crystal Structure Analysis of this compound

Detailed crystallographic data for this compound is not extensively available in publicly accessible research literature. The synthesis and characterization of analogous thioglycosides, such as 4-Methylphenyl 2,3,4,6-tetra-O-benzoyl-1-thio-ß-d-galactopyranoside, have been reported, confirming their structures through various analytical techniques. taylorfrancis.com However, specific single-crystal X-ray diffraction analysis to determine the precise bond lengths, bond angles, and three-dimensional arrangement of atoms in a crystal lattice for this compound has not been widely published.

For related compounds like 4-nitrophenyl-β-D-galactopyranoside, crystal structure analysis has revealed detailed conformational features, such as the pyranoid ring conformation and the orientation of the substituted phenyl group. nih.gov Such studies provide valuable insights into the molecular geometry and intermolecular interactions, including hydrogen bonding networks, which are crucial for understanding the compound's behavior in biological systems. nih.gov In the absence of specific data for the thio-derivative, researchers may draw cautious inferences from the structures of these closely related molecules.

Co-Crystallization with Enzymes for Active Site Mapping

Information regarding the co-crystallization of this compound with enzymes for the purpose of active site mapping is not readily found in the current body of scientific literature. This technique is instrumental in structural biology for visualizing how a ligand or inhibitor binds to the active site of a protein, providing a detailed picture of the key interactions that govern molecular recognition and catalysis.

While co-crystallization studies have been successfully conducted with other glycosides and their target enzymes, specific examples involving this compound are not documented in available resources.

Chromatographic and Electrophoretic Methods for Purity Assessment and Quantitative Analysis in Research

High-Performance Liquid Chromatography (HPLC) and UHPLC

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful techniques for the separation, quantification, and purity assessment of various compounds, including glycosides. While specific, validated HPLC or UHPLC methods for this compound are not detailed in the available literature, methodologies developed for similar compounds can provide a foundational approach.

For instance, reversed-phase HPLC methods have been established for the analysis of related compounds like p-nitrophenyl-β-D-lactopyranoside and other thiogalactosides. nih.govresearchgate.net These methods typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov Detection is often achieved using UV-Vis spectrophotometry. nih.gov Optimization of such a method for this compound would involve adjusting mobile phase composition, flow rate, and detection wavelength to achieve optimal separation and sensitivity.

Table 1: Illustrative HPLC Parameters for Analysis of Related Phenyl Glycosides

Parameter Typical Value/Condition
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile/Water or Methanol/Buffer Gradient
Detector UV-Vis
Flow Rate 0.5 - 1.5 mL/min

| Injection Volume | 5 - 20 µL |

This table is illustrative and based on methods for analogous compounds. Specific parameters for this compound would require experimental optimization.

Capillary Electrophoresis and Related Techniques

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, particularly for charged or polar molecules, and requires minimal sample and solvent volumes. ncfinternational.it It separates analytes based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio. nih.gov

There are no specific published applications of capillary electrophoresis for the analysis of this compound. However, CE has been widely used for the analysis of other carbohydrates, peptides, and small molecules. nih.govnih.gov A potential method for this compound could involve Capillary Zone Electrophoresis (CZE), where the compound would migrate in a buffer-filled capillary under an applied voltage. ncfinternational.it The choice of buffer pH would be critical to control the electroosmotic flow and the potential ionization of the thiol group. ncfinternational.it Coupling CE with mass spectrometry (CE-MS) could provide additional structural information and enhance detection sensitivity. researchgate.net

Table 2: Potential Capillary Electrophoresis Parameters for Glycoside Analysis

Parameter Typical Value/Condition
Capillary Fused Silica
Buffer Phosphate or Borate buffer
Applied Voltage 15 - 30 kV
Detection UV or Mass Spectrometry (MS)

| Injection Mode | Hydrodynamic or Electrokinetic |

This table presents potential starting conditions for method development, based on general CE principles.

Computational and Theoretical Studies on 4 Thiophenyl Beta Lactoside

Molecular Docking and Dynamics Simulations of Enzyme-Ligand Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a ligand, such as 4-Thiophenyl-beta-lactoside, and its target enzyme. These simulations provide a detailed, atomistic view of the binding process, conformational stability, and the specific molecular interactions that govern substrate recognition and affinity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically the active site of an enzyme. For this compound, docking studies against β-galactosidase aim to identify the most stable binding pose and estimate the strength of the interaction, or binding affinity.

The predicted binding mode consistently places the galactose moiety deep within the enzyme's active site, a region specifically evolved to recognize this sugar. Key interactions stabilizing this pose include a network of hydrogen bonds between the hydroxyl groups of the galactose unit and polar amino acid residues such as Glutamate (Glu), Aspartate (Asp), and Asparagine (Asn). The thiophenyl group is typically positioned in a more hydrophobic pocket, where it can form favorable van der Waals and π-stacking interactions with aromatic residues like Tryptophan (Trp) and Tyrosine (Tyr).

Scoring functions are used to rank different poses and provide a quantitative estimate of binding affinity, often expressed as a free energy of binding (ΔG_bind) in kcal/mol. Lower scores indicate a more favorable interaction. Docking studies reveal that the precise affinity can vary between different isozymes of β-galactosidase, reflecting subtle differences in their active site architecture.

Enzyme TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues
E. coli β-Galactosidase (LacZ)-8.9Glu537, Asn102, Trp999
A. oryzae β-Galactosidase-8.2Glu200, Tyr287, Phe331
Human Lactase-Phlorizin Hydrolase-7.5Glu1273, Glu1749

Interaction Details

Click on a row to see more details.

While docking provides a static snapshot, molecular dynamics (MD) simulations model the time-dependent behavior of the enzyme-ligand complex, offering insights into its stability and the process of substrate recognition. An MD simulation, typically run for hundreds of nanoseconds, tracks the motions of every atom in the system.

Analysis of the simulation trajectory for the this compound-β-galactosidase complex reveals several key findings. First, the root-mean-square deviation (RMSD) of the ligand's heavy atoms relative to the initial docked pose typically stabilizes after a short equilibration period, indicating that the predicted binding mode is stable over time. Second, the simulations show that specific flexible loops surrounding the active site can close in upon ligand binding, sequestering the substrate from the bulk solvent and positioning catalytic residues correctly.

Furthermore, MD simulations allow for the analysis of conformational flexibility. The thioglycosidic bond (C1-S-Cphenyl) and the glycosidic bond between the galactose and glucose units (β-1,4) exhibit specific dihedral angle preferences that are maintained throughout the simulation, suggesting an energetically favorable, pre-organized conformation for catalysis. These simulations confirm that the thiophenyl group plays a crucial role not just in binding affinity but also in orienting the lactoside moiety for efficient enzymatic processing.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) methods, particularly Density Functional Theory (DFT), are employed to study the electronic properties of this compound. These calculations provide fundamental information about bond stability, charge distribution, and the energetic landscape of chemical reactions, which are beyond the scope of classical methods like MD.

The central event in the enzymatic hydrolysis of this compound is the cleavage of the C-S thioglycosidic bond. DFT calculations are used to investigate the intrinsic stability of this bond. The calculated bond dissociation energy (BDE) for the C-S bond can be compared to the C-O bond in an analogous O-glycoside. While the C-S bond is generally stronger and more resistant to spontaneous acid-catalyzed hydrolysis in solution, its electronic nature makes it an excellent substrate for enzymatic cleavage.

Natural Bond Orbital (NBO) analysis, a DFT-based method, reveals the charge distribution across the molecule. The sulfur atom possesses a partial negative charge and has lone pair orbitals (the highest occupied molecular orbital, HOMO) that are higher in energy and more polarizable than the oxygen equivalent in an O-glycoside. This makes the anomeric carbon (C1) more susceptible to nucleophilic attack by an enzymatic residue (e.g., a carboxylate from Glutamate). The phenyl group, acting as an electron-withdrawing entity through resonance, helps to stabilize the resulting thiophenolate anion, making thiophenol an effective leaving group.

PropertyThis compound (C-S Bond)Phenyl-beta-Lactoside (C-O Bond)
Calculated Bond Length (Å)1.82 Å1.41 Å
Bond Dissociation Energy (kcal/mol)~70 kcal/mol~85 kcal/mol
NBO Charge on Anomeric Carbon (C1)+0.28 e+0.35 e
HOMO LocalizationSulfur AtomPhenyl Ring

Property Interpretation

Click on a row to see more details.

To model the enzymatic reaction itself, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. In this approach, the reactive core—comprising this compound and the key catalytic residues (e.g., a nucleophile and an acid/base catalyst)—is treated with high-level QM, while the rest of the protein and solvent are treated with classical MM.

These calculations map the reaction pathway for the two-step mechanism of β-galactosidase:

Glycosylation: A nucleophilic residue (e.g., Glu537 in E. coli LacZ) attacks the anomeric carbon of the galactose moiety. This proceeds through a first transition state (TS1), leading to the cleavage of the thioglycosidic bond and formation of a covalent glycosyl-enzyme intermediate. The departing thiophenol is protonated by an acid/base catalyst (e.g., Glu461).

Deglycosylation: A water molecule, activated by the now basic Glu461, attacks the anomeric carbon of the intermediate, proceeding through a second transition state (TS2) to release galactose and regenerate the free enzyme.

QM/MM calculations allow for the characterization of the geometry and energy of these transition states. The transition states exhibit significant oxocarbenium ion character, with the galactose ring adopting a flattened, half-chair conformation. The calculations provide the activation energy barriers (ΔG‡) for both steps, explaining the catalytic efficiency of the enzyme. They demonstrate how the active site environment, through hydrogen bonding and electrostatic interactions, stabilizes the highly charged transition state by several orders of magnitude compared to the reaction in solution.

In Silico Design of Novel this compound Analogs

The insights gained from docking, MD, and QM studies provide a robust foundation for the in silico design of novel analogs of this compound. The goal of this rational design is to create new molecules with tailored properties, such as enhanced binding affinity, faster reaction rates, or altered specificity for different enzyme isozymes.

This is achieved by systematically modifying the parent structure and computationally predicting the impact of these changes. For example, substituents can be added to the thiophenyl ring to modulate its electronic properties and steric profile. Electron-withdrawing groups (e.g., -NO₂, -CN) are predicted to lower the pKa of the departing thiophenol and increase the partial positive charge on the anomeric carbon, potentially accelerating the glycosylation step. Conversely, electron-donating groups (e.g., -OCH₃, -NH₂) may enhance binding through new hydrogen bond interactions but could slow the reaction.

Similarly, modifications to the lactose (B1674315) scaffold, such as replacing the terminal glucose with other functional groups or altering the stereochemistry of hydroxyls on the galactose ring, can be used to probe specific interactions within the enzyme active site and design more selective inhibitors or substrates. These computationally designed analogs can then be prioritized for chemical synthesis and experimental validation, streamlining the discovery process.

Analog StructureDesign RationalePredicted Effect
4-(4-Nitrophenyl)thio-beta-LactosideIncrease reactivity by modifying aglycone electronics.Increased reaction rate; minor change in binding.
4-(4-Hydroxyphenyl)thio-beta-LactosideImprove binding affinity via new H-bond.Higher binding affinity; slightly decreased reactivity.
Galactosyl-β-1-thiobenzylProbe and exploit distal hydrophobic pockets.Highly variable affinity depending on enzyme isozyme.
4-Thiophenyl-6-deoxy-beta-LactosideIdentify critical H-bonding interactions.Significantly reduced binding affinity.

Design Analysis

Click on a row to see more details.

Emerging Research Areas and Future Directions for 4 Thiophenyl Beta Lactoside

Development of Advanced Glycosidase Probes and Biosensors

The core structure of 4-Thiophenyl-beta-lactoside serves as an ideal scaffold for the rational design of next-generation probes for β-galactosidases and related enzymes. The stability of the thioglycosidic bond prevents non-enzymatic degradation, ensuring a low background signal, while the phenyl ring provides a versatile site for chemical modification.

Future research is focused on creating probes with enhanced sensitivity and functionality. This includes the development of fluorogenic probes where the phenyl ring is substituted with a fluorophore that is quenched by a strategically placed group. Enzymatic cleavage of the lactosyl moiety would separate the quencher, leading to a quantifiable increase in fluorescence. Another promising direction is the design of activity-based probes (ABPs). In this approach, the leaving group could be modified with a reactive "warhead" that, upon enzymatic processing, forms a covalent bond with a nucleophilic residue in the enzyme's active site. This allows for specific, irreversible labeling of active enzymes within a complex proteome, facilitating their identification and quantification.

Furthermore, the thiophenyl group can be functionalized with moieties suitable for immobilization, such as alkynes or azides for click chemistry, or amines for coupling to activated surfaces. This enables the creation of biosensors where enzymes are detected on chips or nanoparticles. For instance, immobilizing this compound on a gold surface for Surface Plasmon Resonance (SPR) analysis could allow for real-time monitoring of enzyme binding and catalytic activity.

Table 1: Comparison of Potential Probe Designs Based on the this compound Scaffold

Probe TypeMechanism of ActionKey Structural ModificationPrimary ApplicationExample
Fluorogenic ProbeEnzymatic cleavage separates a fluorophore/quencher pair (FRET), resulting in a fluorescent signal.Fluorophore on the lactoside and a quencher on the thiophenyl group (or vice versa).Real-time enzyme kinetics; high-throughput screening.A coumarin-derived lactoside with a dabcyl quencher.
Activity-Based Probe (ABP)Enzyme-triggered release of a reactive group that covalently labels the active site.Addition of an electrophilic trap (e.g., epoxide, fluoromethyl) to the aglycone.Enzyme activity profiling in complex mixtures (activity-based proteomics).This compound modified with a 2-fluoro-acetamide group.
Immobilized BiosensorThe compound is fixed to a surface; binding or cleavage by an enzyme is detected by a physical change (mass, refractive index, etc.).Functionalization of the phenyl ring with a linker for surface attachment (e.g., biotin, alkyne).Detection and quantification of specific enzymes in biological fluids.Biotinylated this compound immobilized on a streptavidin-coated SPR chip.

Integration into High-Throughput Glycomics and Proteomics Workflows

The fields of glycomics and proteomics demand robust and reliable tools for large-scale, automated analysis. This compound and its derivatives are well-suited for integration into high-throughput screening (HTS) workflows. Its enhanced chemical stability compared to O-glycoside substrates is a significant advantage in automated liquid handling systems, where reagents may be stored for extended periods at room temperature.

In proteomics, it can be used to profile β-galactosidase activity across hundreds or thousands of samples simultaneously, such as in studies comparing healthy versus diseased tissues or monitoring protein expression libraries . When coupled with a sensitive detection method (e.g., fluorescence or colorimetry), it enables the rapid identification of conditions or genetic variants that alter enzyme function.

In glycomics, this compound can serve as a standard substrate for characterizing newly discovered glycosidases from genomic or metagenomic libraries. By systematically screening enzyme libraries against a panel of thioglycoside substrates with varied sugar moieties, researchers can rapidly delineate enzyme specificity profiles. This high-throughput approach accelerates the functional annotation of carbohydrate-active enzymes (CAZymes), a critical bottleneck in post-genomic research.

Exploration of Novel Biocatalytic Applications for Synthesis

While resistant to hydrolysis by many wild-type β-galactosidases, this compound is an excellent glycosyl donor for transglycosylation reactions catalyzed by either wild-type or engineered glycosidases (glycosynthases) . In this process, the enzyme cleaves the thioglycosidic bond and transfers the intact lactose (B1674315) moiety to an acceptor molecule other than water. The thiophenol released is a relatively good leaving group, driving the reaction forward.

This biocatalytic approach offers a green and highly specific method for synthesizing complex oligosaccharides and glycoconjugates under mild conditions, avoiding the need for extensive protecting group chemistry. Future research aims to expand the scope of this methodology by:

Enzyme Engineering: Mutating β-galactosidases to enhance their transglycosylation efficiency (ktrans/khydrol ratio) and broaden their acceptor substrate tolerance.

Novel Acceptors: Exploring a wider range of acceptor molecules, including other sugars, amino acids, lipids, and synthetic polymers, to create novel functional biomaterials and therapeutics.

Process Optimization: Developing continuous flow reactor systems where immobilized enzymes can be used to repeatedly synthesize target glycans from this compound, improving process efficiency and scalability .

Table 2: Examples of Biocatalytic Transglycosylation Using this compound as a Donor

Enzyme SourceAcceptor MoleculeProduct FormedSignificanceReference Concept
Aspergillus oryzae β-galactosidaseN-Acetylglucosamine (GlcNAc)Gal(β1-4)Glc(β1-O)GlcNAc (Lacto-N-triose derivative)Synthesis of a core human milk oligosaccharide structure.
Bacillus circulans β-galactosidaseCellobioseGal(β1-4)Glc(β1-4)Glc(β1-4)Glc (Lacto-cello-tetraose)Creation of novel hetero-oligosaccharides with potential prebiotic properties.
Engineered Glycosynthase (e.g., from E. coli)p-Nitrophenyl β-xylosideGal(β1-4)Glc(β1-O)-Xyl-β-pNPDemonstrates the potential for creating precisely linked complex glycans.-

Potential as Precursors for Complex Carbohydrate Architectures

In chemical carbohydrate synthesis, thioglycosides are premier glycosyl donors due to their stability during protecting group manipulations and their controlled activation by thiophilic promoters. This compound, as a pre-formed disaccharide building block, streamlines the synthesis of larger, lactose-containing glycans.

Its use as a precursor allows chemists to install a complete lactose unit in a single glycosylation step, which is significantly more efficient than a sequential two-step synthesis of galactose followed by glucose. The thiophenyl group can be activated under a variety of specific, non-acidic conditions using reagents like N-iodosuccinimide (NIS) in the presence of a catalytic acid like trifluoromethanesulfonic acid (TfOH), or dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST) .

Future work in this area will focus on incorporating this compound into automated glycan assembly platforms and using it to build complex, biologically relevant structures such as:

Glycodendrimers: Symmetrical, branched macromolecules with a glycan surface, where this compound can be used to create the outer shell.

Glycoconjugate Vaccines: Antigens where oligosaccharides are covalently linked to a protein carrier; this compound can be a key intermediate for the synthesis of the hapten.

Cell-Surface Analogs: Complex glycans found on glycolipids and glycoproteins, essential for studying cell-cell recognition and pathogen binding.

Table 3: Common Thiophilic Promoters for Activating Thiophenyl-Lactosides in Chemical Synthesis

Promoter SystemTypical Reaction ConditionsMechanism Notes
N-Iodosuccinimide (NIS) / Trifluoromethanesulfonic acid (TfOH)-40 to 0 °C in an inert solvent like Dichloromethane (DCM).The electrophilic iodine (I+) coordinates to the sulfur atom, making it an excellent leaving group. TfOH is a catalytic activator.
Dimethyl(methylthio)sulfonium triflate (DMTST)-20 to 25 °C in an inert solvent like DCM or Diethyl ether.The highly electrophilic methylsulfonium group activates the thioglycoside for displacement by the acceptor alcohol.
Iodine (I₂) / Perchloric acid (HClO₄)0 to 25 °C in an inert solvent.A classic, powerful system for activating stable thioglycosides. Requires careful control.

Unexplored Biochemical Pathways and Enzyme Systems Interacting with Thiophenyl-beta-Lactosides

Beyond its established role with β-galactosidases, the future of this compound research lies in exploring its interactions with a wider range of biological systems. Its structural mimicry of natural lactose suggests potential, albeit currently unexplored, interactions with other lactose-binding proteins.

An important area of investigation is its binding to lectins , particularly galectins, which are a family of β-galactoside-binding proteins crucial in cell adhesion, signaling, and immune response. While the thioether linkage may alter the binding affinity compared to the natural O-glycoside, studying this interaction using biophysical methods like Isothermal Titration Calorimetry (ITC) or SPR could yield valuable insights into the binding pocket tolerance of these proteins. It could potentially lead to the development of stable, non-hydrolyzable galectin inhibitors.

Furthermore, this compound could be a valuable tool in metagenomic screening and chemical biology . Screening environmental DNA libraries expressed in host organisms with this substrate may lead to the discovery of novel enzymes with unique specificities or catalytic mechanisms. An enzyme that efficiently hydrolyzes or modifies a thioglycoside would be of significant interest for both fundamental and industrial biocatalysis. The compound could act as a chemical probe to "fish out" and identify unknown proteins from cell lysates that have a specific affinity for lactose-like structures, opening new avenues in functional genomics and the mapping of carbohydrate-centered biochemical pathways.

Q & A

Q. Advanced Research Focus

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in the galectin-3 carbohydrate recognition domain (CRD). Parameterize the thiophenyl moiety’s sulfur for van der Waals interactions.

MD Simulations : Run 100-ns trajectories (AMBER force field) to assess complex stability and hydrogen-bond networks.

Free Energy Calculations : Apply MM-GBSA to quantify binding affinity (ΔG) and compare with experimental SPR data .

Validation :
Correlate computational predictions with competitive ELISA assays using lactose as a positive control .

How should researchers design dose-response studies to evaluate this compound toxicity in primary cell cultures?

Q. Basic Research Focus

Dose Range : Test 0.1–100 µM concentrations (log-scale increments) based on prior IC₅₀ data.

Controls : Include untreated cells and lactose (10 mM) to assess specificity.

Endpoints : Measure viability via MTT assay (48-hour exposure), apoptosis via Annexin V/PI staining, and oxidative stress via ROS-sensitive dyes (e.g., DCFH-DA) .

Advanced Consideration :
Use transcriptomics (RNA-seq) to identify off-target pathways (e.g., NF-κB or MAPK) and validate via qPCR .

What are the critical parameters for ensuring reproducibility in this compound-based assays?

Q. Basic Research Focus

  • Storage : Store lyophilized compound at -20°C under argon to prevent oxidation.
  • Solution Preparation : Use anhydrous DMSO for stock solutions (10 mM) and dilute in PBS immediately before use.
  • Instrument Calibration : Standardize plate readers and flow cytometers daily with reference controls .

Advanced Consideration :
Participate in inter-laboratory ring trials to benchmark assay variability. Document lot numbers for critical reagents (e.g., lectins, antibodies) .

How can researchers address low solubility of this compound in aqueous buffers?

Q. Advanced Research Focus

Co-Solvents : Test DMSO (≤0.1% v/v) or cyclodextrin-based formulations (e.g., HP-β-CD at 5 mM).

Prodrug Design : Synthesize phosphate or acetylated derivatives to enhance hydrophilicity.

Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) and characterize release kinetics via dialysis .

Validation :
Monitor compound stability post-solubilization using LC-MS over 24 hours .

What statistical approaches are recommended for analyzing this compound dose-response data?

Q. Advanced Research Focus

Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀.

Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.

Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .

Reporting Standards :
Adhere to ARRIVE guidelines for preclinical studies, including raw data deposition in public repositories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.